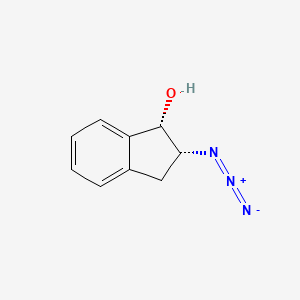
1H-Inden-1-ol, 2-azido-2,3-dihydro-, (1S,2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Inden-1-ol, 2-azido-2,3-dihydro-, (1S,2R)- is a chemical compound with the molecular formula C9H9N3O It is a derivative of indanol, featuring an azido group at the second position and a hydroxyl group at the first position
Méthodes De Préparation
The synthesis of 1H-Inden-1-ol, 2-azido-2,3-dihydro-, (1S,2R)- typically involves the following steps:
Starting Material: The synthesis begins with 1H-Inden-1-ol, 2,3-dihydro- as the starting material.
Azidation: The hydroxyl group at the second position is converted to an azido group using reagents such as sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Analyse Des Réactions Chimiques
1H-Inden-1-ol, 2-azido-2,3-dihydro-, (1S,2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the azido group can yield amines using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major products formed from these reactions include ketones, amines, and triazoles, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Inden-1-ol, 2-azido-2,3-dihydro-, (1S,2R)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is utilized in bioconjugation techniques, where it is attached to biomolecules for labeling and detection purposes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, especially in the development of drugs targeting specific enzymes or receptors.
Industry: It finds applications in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1H-Inden-1-ol, 2-azido-2,3-dihydro-, (1S,2R)- involves its interaction with molecular targets through its azido and hydroxyl groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which can interact with biological targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1H-Inden-1-ol, 2-azido-2,3-dihydro-, (1S,2R)- can be compared with other similar compounds such as:
1H-Inden-1-ol, 2,3-dihydro-: Lacks the azido group, making it less reactive in cycloaddition reactions.
1H-Inden-1-ol, 2-azido-2,3-dihydro-, (1R,2S)-: A stereoisomer with different spatial arrangement, potentially leading to different reactivity and biological activity.
1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-: Features additional methyl groups, altering its physical and chemical properties.
Propriétés
Numéro CAS |
166942-30-9 |
|---|---|
Formule moléculaire |
C9H9N3O |
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
(1S,2R)-2-azido-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9N3O/c10-12-11-8-5-6-3-1-2-4-7(6)9(8)13/h1-4,8-9,13H,5H2/t8-,9+/m1/s1 |
Clé InChI |
GXARJZSMOVQDPH-BDAKNGLRSA-N |
SMILES isomérique |
C1[C@H]([C@H](C2=CC=CC=C21)O)N=[N+]=[N-] |
SMILES canonique |
C1C(C(C2=CC=CC=C21)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Heptadec-4-yn-1-yl)oxy]oxane](/img/structure/B12570415.png)
![2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan](/img/structure/B12570420.png)
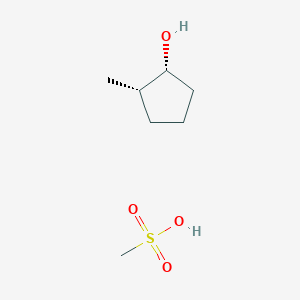
![2-Diazonio-1-methoxy-3-oxo-3-{[3-(trimethylsilyl)prop-2-yn-1-yl]oxy}prop-1-en-1-olate](/img/structure/B12570426.png)
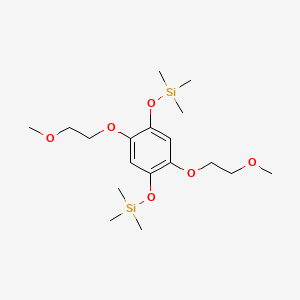
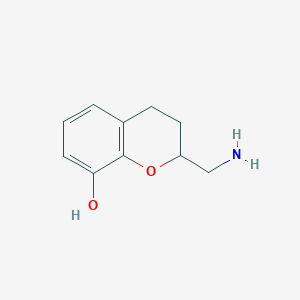
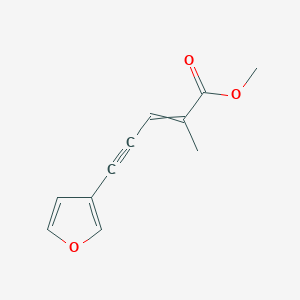
![2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene](/img/structure/B12570461.png)
![2-({[6-(Octyloxy)naphthalen-2-YL]oxy}methyl)oxirane](/img/structure/B12570462.png)
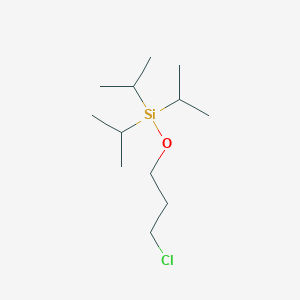
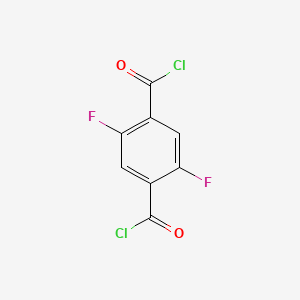


![6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B12570515.png)
